methyl (3R,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-1-hydroxy-4-(imidazole-1-carbothioyloxy)cyclohexane-1-carboxylate
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Description
Methyl (3R,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-1-hydroxy-4-(imidazole-1-carbothioyloxy)cyclohexane-1-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C24H44N2O6SSi2 and its molecular weight is 544.9 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Molecular Structures
Synthesis of Pyrazoloanellated Carbasugars : A study by Herrera et al. (2003) described the synthesis of pyrazoloanellated carbasugars using a similar compound, which involved reactions with carbon disulfide, methyl iodide, and hydrazine hydrate (Herrera et al., 2003).
Dirhodium(II)-Catalyzed C-H Insertion Reaction : Yakura et al. (1999) demonstrated the use of a similar compound in dirhodium(II)-catalyzed C-H insertion reactions, leading to the synthesis of complex cyclopentane structures (Yakura et al., 1999).
Structural Characterization : Liu et al. (2013) synthesized a related compound and analyzed its structure, which featured a cyclohexene ring in a half-chair conformation (Liu et al., 2013).
Chemical Reactions and Derivatives
Formation of Bis-Imidazoles : Mucha et al. (2008) explored the creation of chiral bis-imidazoles derived from similar cyclohexane structures, highlighting the compound's utility in synthesizing specialized imidazole derivatives (Mucha et al., 2008).
Alkylation of Imidazole : Yarosh et al. (2017) investigated the alkylation of 2-methylimidazole with iodomethylsilanes, using structurally related compounds, thus demonstrating its role in creating diverse imidazole derivatives (Yarosh et al., 2017).
Chiral Auxiliary Applications : Studer et al. (1995) demonstrated the use of a related compound as a chiral auxiliary in various organic syntheses, indicating its versatility in stereochemical control (Studer et al., 1995).
Catalysis and Polymerization
Dirhodium(II)-Catalyzed Reaction Mechanisms : Yakura et al. (1998) explored the mechanisms of dirhodium(II)-catalyzed reactions involving similar compounds, contributing to our understanding of catalysis in organic synthesis (Yakura et al., 1998).
Group Transfer Polymerization : Raynaud et al. (2010) studied the use of N-heterocyclic carbenes, including compounds structurally similar to the query compound, in catalyzing group transfer polymerization of various monomers (Raynaud et al., 2010).
Molecular Design and Synthesis
Synthesis of Biphenols Containing Cyclohexyl Groups : Lame (2015) described an efficient method for synthesizing various biphenols containing cyclohexyl groups, a process that can be related to the structural features of the query compound (Lame, 2015).
Synthesis of Vicinally Substituted Cyclopentenes : Akhmet’yanova et al. (2015) demonstrated the synthesis of vicinally substituted cyclopentenes from a related compound, showing its applicability in complex organic syntheses (Akhmet’yanova et al., 2015).
properties
IUPAC Name |
methyl (3R,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-1-hydroxy-4-(imidazole-1-carbothioyloxy)cyclohexane-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H44N2O6SSi2/c1-22(2,3)34(8,9)31-17-14-24(28,20(27)29-7)15-18(32-35(10,11)23(4,5)6)19(17)30-21(33)26-13-12-25-16-26/h12-13,16-19,28H,14-15H2,1-11H3/t17-,18-,19?,24?/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCJCJYKQMGUNRM-BFWSRPDNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1CC(CC(C1OC(=S)N2C=CN=C2)O[Si](C)(C)C(C)(C)C)(C(=O)OC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)O[C@@H]1CC(C[C@H](C1OC(=S)N2C=CN=C2)O[Si](C)(C)C(C)(C)C)(C(=O)OC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H44N2O6SSi2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60464265 |
Source
|
Record name | SCHEMBL13531898 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60464265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
544.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
139356-32-4 |
Source
|
Record name | SCHEMBL13531898 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60464265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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